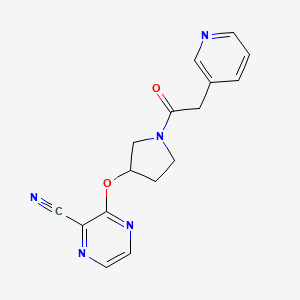

3-((1-(2-(Pyridin-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-(2-pyridin-3-ylacetyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2/c17-9-14-16(20-6-5-19-14)23-13-3-7-21(11-13)15(22)8-12-2-1-4-18-10-12/h1-2,4-6,10,13H,3,7-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCVAXLKLFHAPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2-(Pyridin-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:

Formation of Pyridin-3-ylacetyl Intermediate: The initial step involves the acylation of pyridine with an appropriate acylating agent to form the pyridin-3-ylacetyl intermediate.

Synthesis of Pyrrolidine Derivative: The pyrrolidine ring is synthesized through a cyclization reaction involving suitable precursors such as amino acids or other nitrogen-containing compounds.

Coupling Reaction: The pyridin-3-ylacetyl intermediate is then coupled with the pyrrolidine derivative under conditions that promote the formation of an amide bond.

Etherification: The resulting compound undergoes an etherification reaction with pyrazine-2-carbonitrile, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Substitution Reactions

The nitrile group and pyrazine ring enable nucleophilic substitution. Key transformations include:

Table 1: Substitution Reactions

-

The pyridin-3-yl acetyl group remains stable under these conditions but may participate in subsequent cyclization .

Oxidation and Hydrolysis

The nitrile group undergoes controlled oxidation or hydrolysis:

Table 2: Oxidation/Hydrolysis Pathways

-

Hydrolysis to the carboxylic acid proceeds quantitatively under strong acidic conditions but risks pyrrolidine ring cleavage.

Cyclization and Rearrangement

The compound participates in intramolecular cyclization:

Table 3: Cyclization Reactions

Acid/Base-Mediated Transformations

The pyridine and pyrrolidine moieties influence pH-dependent reactivity:

Table 4: pH-Dependent Reactions

-

Under strong bases, the acetyl group may undergo retro-aldor fragmentation.

Key Research Findings:

-

Solvent Effects : Reactions in DMF or DMSO improve solubility but may lead to side reactions with electrophilic reagents .

-

Steric Hindrance : The pyrrolidine-3-yloxy group slows substitution at the pyrazine C-5 position .

-

Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In medicinal chemistry, 3-((1-(2-(Pyridin-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile may be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The pyridinyl and pyrazine moieties could facilitate binding through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features of Analogs

Structural and Functional Insights

Electron-Deficient Moieties: The pyrazine-2-carbonitrile core is common across all analogs, providing a planar, electron-deficient scaffold for π-π stacking interactions. Substitutions on the pyrrolidine/piperidine ring (e.g., pyridine, thiophene, triazole) modulate electronic properties and binding affinity .

Impact of Substituents on Physicochemical Properties: Polar Groups: The 5-oxopyrrolidine derivative () includes a lactam ring, likely improving aqueous solubility compared to the hydrophobic 5-chlorothiophene analog (). Bulky Substituents: The quinoxaline-6-carbonyl group () adds steric bulk, which may hinder membrane permeability but enhance target specificity.

Synthetic Strategies :

- Most analogs are synthesized via nucleophilic acyl substitution (e.g., coupling chloroacetic acid with aldehydes, as in ) or amide bond formation (e.g., using benzoyl chloride, as in ).

- The target compound’s synthesis would likely involve reacting pyrrolidin-3-ol with 2-(pyridin-3-yl)acetyl chloride, followed by coupling with pyrazine-2-carbonitrile.

Biological Activity

3-((1-(2-(Pyridin-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, with the CAS number 2034450-36-5, is a complex organic compound characterized by a pyrazine ring, which is substituted with a nitrile group and linked to a pyrrolidine ring via an ether bond. This unique structure suggests potential interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

- Molecular Formula : C₁₆H₁₅N₅O₂

- Molecular Weight : 309.32 g/mol

- IUPAC Name : 3-[1-(2-pyridin-3-ylacetyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature; however, its structural features suggest several possible mechanisms of action based on related compounds. The presence of pyridine and pyrazine moieties is often associated with various biological activities, including antiviral, antibacterial, and anticancer properties.

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The ability to interact with various receptors could lead to modulation of signaling pathways, influencing cellular responses.

- Antiviral Activity : Given the presence of heterocycles, there is potential for activity against viral pathogens.

Antiviral Activity

Recent studies have indicated that pyrazine derivatives exhibit significant antiviral properties. For instance:

- Compound Efficacy : A study demonstrated that certain pyrazole derivatives showed antiviral efficacy against Herpes Simplex Virus type 1 (HSV-1), reducing plaque formation significantly .

- Mechanism Insights : Pyrazole derivatives were reported to inhibit viral replication through interference with viral RNA synthesis .

Anticancer Potential

Research into similar compounds has highlighted their potential as anticancer agents:

- Selective Inhibition : Some derivatives have shown selective inhibition of cancer cell lines by targeting specific kinases involved in cell proliferation .

Case Studies

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for pyrazine-carbonitrile derivatives, and how can reaction conditions be optimized for higher yields?

- Answer : Pyrazine-carbonitrile derivatives are typically synthesized via nucleophilic substitution, condensation, or cyclization reactions. For example, refluxing chloroacetic acid with aromatic aldehydes in acetic anhydride/acetic acid (10:20 mL) in the presence of sodium acetate yields substituted pyrimidine-carbonitrile derivatives with ~68% efficiency . Catalytic methods using palladium complexes (e.g., pyridyl-pyrazine carboxamides) involve coupling reactions in pyridine or acetone solvents with triphenylphosphine as a catalyst, achieving 63–74% yields . Key optimization factors include solvent polarity, temperature control, and stoichiometric ratios of reactants.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

- Answer :

- IR Spectroscopy : The nitrile (-CN) group exhibits a sharp peak near 2220 cm⁻¹, while carbonyl (C=O) stretches appear at ~1650–1750 cm⁻¹ .

- NMR :

- ¹H NMR : Pyridinyl protons resonate as doublets (δ 6.5–8.0 ppm), and pyrrolidinyl protons appear as multiplets (δ 2.2–3.5 ppm) .

- ¹³C NMR : Pyrazine carbons are observed at δ 150–160 ppm, and nitrile carbons at δ 110–120 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) confirm molecular formulas .

Q. How do substituents like pyridinyl and pyrrolidinyl groups influence solubility and stability?

- Answer : The pyridinyl group enhances water solubility via hydrogen bonding, while the pyrrolidinyl moiety introduces conformational rigidity, improving thermal stability. The nitrile group increases polarity, making the compound amenable to crystallization .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve stereochemical ambiguities in this compound?

- Answer : SHELX programs (e.g., SHELXL) refine crystal structures by analyzing diffraction data to determine bond lengths, angles, and torsional parameters. For example, the Cambridge Structural Database (CSD) entry for (E)-3-(pyridin-4-yl)acrylic acid derivatives confirms protonation states and intermolecular interactions (e.g., hydrogen bonds at 2.8–3.2 Å) . Researchers should collect high-resolution data (<1.0 Å) and validate refinement using R-factors (<0.05 for small molecules) .

Q. What strategies resolve contradictions in biological activity data for pyrazine-carbonitrile analogs?

- Answer : Contradictions may arise from assay variability (e.g., cell lines, concentrations). Systematic approaches include:

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple models (e.g., kinase inhibition vs. cytotoxicity) .

- Structural Modifications : Compare analogs (e.g., replacing pyridinyl with quinolinyl) to isolate pharmacophore contributions .

- Meta-Analysis : Cross-reference data from CSD, PubChem, and peer-reviewed studies to identify trends .

Q. How can computational modeling predict supramolecular interactions in pyrazine derivatives?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and predict non-covalent interactions (e.g., π-π stacking, hydrogen bonds). For instance, CSD data show that pyridinium salts form stronger hydrogen bonds (2.9 Å) than neutral pyridines (3.4 Å) . Molecular dynamics simulations further assess stability in biological membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.